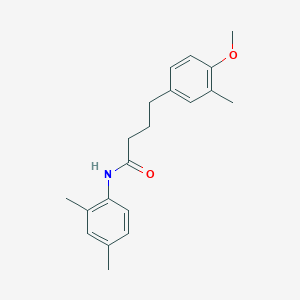
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as DMBA, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to induce the expression of cytochrome P450 enzymes, which can increase the formation of reactive intermediates and DNA damage.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of cytochrome P450 enzymes in the liver. It has also been shown to cause DNA damage and mutations, leading to the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It has been used in cancer research and has shown promising results. However, N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is a carcinogen and must be handled with care. It is also important to note that N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is not suitable for use in human studies.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. One area of research could focus on developing safer and more effective anticancer drugs based on the structure of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Another area of research could focus on developing methods to reduce the toxicity of N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Additionally, further research could be conducted on the role of cytochrome P450 enzymes in drug metabolism and their potential implications for drug development.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is synthesized by the reaction of 2,4-dimethylphenylamine with 4-(4-methoxy-3-methylphenyl)-2-butanone in the presence of a base. The reaction is carried out in an organic solvent such as toluene or ethyl acetate. The product is then purified by column chromatography to obtain pure N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential use in scientific research. It has been shown to have anticancer properties and has been used in cancer research. N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide is also used as a tool to study the role of cytochrome P450 enzymes in drug metabolism. It has been shown to induce the expression of cytochrome P450 enzymes in the liver.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-8-10-18(15(2)12-14)21-20(22)7-5-6-17-9-11-19(23-4)16(3)13-17/h8-13H,5-7H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQVRJVTBVXETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)

![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)


![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)